Chinensioside B
Overview
Description
Chinensioside B is a compound that has been identified in various research studies as having significant biological activity. It is part of a family of guaiane type alpha-methylene gamma-lactone natural products, which have been isolated from Ixeris chinensis Nakai, a plant used in traditional Chinese medicine . The compound has been the subject of several synthetic studies due to its potential medicinal properties.
Synthesis Analysis
The first enantioselective total synthesis of (+)-chinensiolide B was achieved starting from (R)-carvone, an inexpensive and readily available compound. This synthesis involved a highly stereoselective and E/Z-selective tandem allylboration/lactonization reaction as a key step, overcoming chemoselectivity issues associated with the reactive alpha-methylene gamma-lactone . Another approach for the total synthesis of (+)-chinensiolide B started from α-santonin, a commercially available compound, which could facilitate rapid preparation of chinensiolides for further studies . A unified synthetic approach was also developed, which allowed for the synthesis of both (+)-chinensiolide B and (+)-8-epigrosheimin, highlighting the versatility of the synthetic methods .
Molecular Structure Analysis
The molecular structure of chinensiolide B is characterized by its guaiane skeleton, which is a common feature in many natural products with diverse biological activities. The structure elucidation of chinensiolide B and related compounds typically involves a combination of spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to determine the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Chinensiolide B has been subjected to biotransformation studies to explore the cytotoxic activities of its transformed products. Biotransformation using cell suspension cultures of Catharanthus roseus and fungi yielded selectively reduced products with potent inhibitory effects on cell proliferation, indicating the potential for chinensiolide B derivatives to act as anticancer agents .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of chinensiolide B are not detailed in the provided papers, the general properties of guaiane type alpha-methylene gamma-lactones can be inferred. These compounds are typically characterized by their lactone rings and reactive alpha-methylene groups, which can influence their reactivity and biological activity. The synthesis and biotransformation studies of chinensiolide B suggest that it is amenable to chemical modification, which could affect its solubility, stability, and interaction with biological targets .
Scientific Research Applications
Chinensioside B, also known as Pulsatilloside E, is a triterpenoidal saponin isolated from the roots of Pulsatilla chinensis (Ranunculaceae) . While specific applications of Chinensioside B are not readily available in the sources I have access to, compounds like these are often studied in fields like biochemistry, pharmacology, and medicine for their potential therapeutic properties .
If you’re interested in this topic, I would recommend reaching out to academic or research institutions that specialize in this area. They might be able to provide more detailed and specific information. Alternatively, you could consider looking at scientific databases or journals, which often contain the latest research on a wide range of topics .
If you’re interested in this topic, I would recommend reaching out to academic or research institutions that specialize in this area. They might be able to provide more detailed and specific information. Alternatively, you could consider looking at scientific databases or journals, which often contain the latest research on a wide range of topics .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNXZHOQPHRDKT-RUGHYGOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316829 | |
Record name | Pulsatilloside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chinensioside B | |
CAS RN |
366814-43-9 | |
Record name | Pulsatilloside E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366814-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pulsatilloside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.